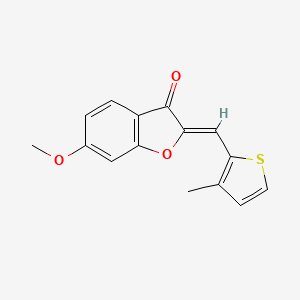

(Z)-6-methoxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one

Description

(Z)-6-Methoxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a methoxy group at position 6 and a 3-methylthiophen-2-yl methylidene group at position 2. This compound belongs to the aurone family, which is known for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Properties

IUPAC Name |

(2Z)-6-methoxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3S/c1-9-5-6-19-14(9)8-13-15(16)11-4-3-10(17-2)7-12(11)18-13/h3-8H,1-2H3/b13-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUPMRNRHOXJLE-JYRVWZFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-methoxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of (Z)-6-methoxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one typically involves a multi-step process that includes the formation of the benzofuran core and subsequent functionalization. The compound can be synthesized through the condensation reaction between 6-methoxybenzofuran and 3-methylthiophenaldehyde under acidic conditions, yielding the desired product in moderate to high yields.

Anticancer Properties

Recent studies have highlighted the anticancer potential of (Z)-6-methoxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.4 |

| HeLa (cervical cancer) | 12.8 |

| A549 (lung cancer) | 10.5 |

These findings suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells.

The proposed mechanism of action involves the inhibition of tubulin polymerization, which is critical for mitosis. The compound's structural similarity to known tubulin inhibitors allows it to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, (Z)-6-methoxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one has shown promising antimicrobial activity against several pathogenic bacteria and fungi. The minimum inhibitory concentrations (MICs) against selected strains are summarized below:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

- In Vivo Studies : A study conducted on mice demonstrated that administration of (Z)-6-methoxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent.

- Toxicological Evaluation : Toxicity assessments revealed that at therapeutic doses, the compound exhibited low toxicity, with no significant adverse effects observed in animal models over a 14-day observation period.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Methoxy vs. Hydroxy groups increase polarity and hydrogen-bonding capacity, as seen in 6y’s higher melting point (254.9–255.5°C) versus methoxy analogs (~187–220°C) .

- Thiophene vs. Aromatic/Quinoline Side Chains: The 3-methylthiophen-2-yl group in the target compound introduces sulfur-based π-electron interactions, distinct from the planar aromatic systems in 6v (benzylidene) or quinoline-based analogs (). This may alter binding to biological targets like kinases or tubulin .

Spectral and Analytical Data

- NMR Trends : Methoxy groups typically resonate at δ 3.8–4.0 ppm (¹H NMR), while hydroxy groups appear as broad singlets (~δ 9–11 ppm). Thiophene protons exhibit distinct splitting patterns (e.g., δ 6.7–7.3 ppm for 3-methylthiophene) .

- HRMS : Aurones with methoxy groups (e.g., 6v, m/z 267.0663) have lower molecular weights than hydroxylated analogs (e.g., 6y, m/z 283.0611) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.